BIS(DIMETHYLDITHIOCARBAMATO)IRON

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

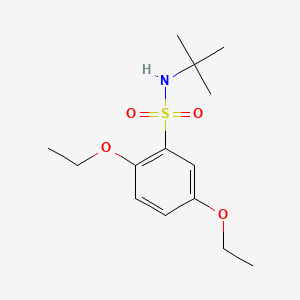

BIS(DIMETHYLDITHIOCARBAMATO)IRON is a coordination complex with the formula [Fe(S2CNEt2)2]2 where Et = C2H5 . It is a red solid and is representative of several ferrous dithiocarbamates with diverse substituents in place of ethyl .

Synthesis Analysis

The synthesis of BIS(DIMETHYLDITHIOCARBAMATO)IRON involves computational molecular modeling and vibrational/electronic spectroscopic analysis . The complex was synthesized according to the guidelines provided by the graphical method . The optimization of the molecular structure was performed using Density Functional Theory with the exchange functional B3LYP and basis set 6–311G (d,p) .Molecular Structure Analysis

In terms of structure, the species is dimeric, consisting of two pentacoordinate iron (II) centers . The crystal structure of bis-(NN-dimethyldithiocarbamato)-nitrosyliron, determined at –80° from diffractometer data, shows the coordination arrangement around iron to be a square pyramid with the nitrosyl group in the apical position .Chemical Reactions Analysis

The complex reacts with a variety of reagents with concomitant formation of mono-iron derivatives . For instance, 9,10-Phenanthroline adds to iron bis(diethyldithiocarbamate) to give the blue-octahedral complex .Physical And Chemical Properties Analysis

BIS(DIMETHYLDITHIOCARBAMATO)IRON is a red solid . It is representative of several ferrous dithiocarbamates with diverse substituents in place of ethyl . The nanosheets were characterized by IR, UV-Vis, SEM-EDS, TEM, XPS, and PXRD .Mechanism of Action

Safety and Hazards

Future Directions

Future research could focus on the structural determination and characterization of Fe-BHT CONASH, as structural studies are important towards further understanding of physical and chemical properties . The results corroborate the existence of several Ligand to Metal Charge Transfer (LMCT) and Metal to Ligand Charge Transfer (MLCT) transitions, as well as d-d transitions .

properties

CAS RN |

15339-38-5 |

|---|---|

Product Name |

BIS(DIMETHYLDITHIOCARBAMATO)IRON |

Molecular Formula |

C37H43N4.ClO4 |

Molecular Weight |

0 |

synonyms |

BIS(DIMETHYLDITHIOCARBAMATO)IRON |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.